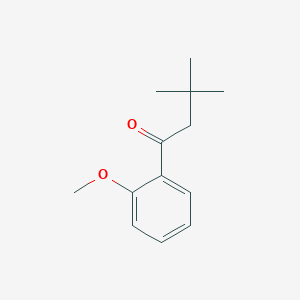

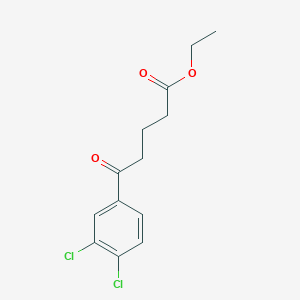

Ethyl 5-(3,4-dichlorophenyl)-5-oxovalerate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Compounds with a structure similar to “Ethyl 5-(3,4-dichlorophenyl)-5-oxovalerate” often belong to a class of organic compounds known as heterocyclic compounds . These compounds contain a ring structure containing at least two different types of atoms. In this case, the compound likely contains a five-membered ring with carbon, oxygen, and potentially other atoms.

Synthesis Analysis

The synthesis of similar compounds often involves reactions such as the Suzuki–Miyaura coupling , which is a type of cross-coupling reaction used to form carbon-carbon bonds. This reaction typically involves a boron compound and a halide compound in the presence of a palladium catalyst .Molecular Structure Analysis

The molecular structure of similar compounds can be determined using techniques such as nuclear magnetic resonance (NMR) spectroscopy and X-ray crystallography. These techniques provide information about the arrangement of atoms within the molecule and the types of bonds present .Chemical Reactions Analysis

Similar compounds can participate in a variety of chemical reactions. For example, they may undergo oxidation, reduction, or substitution reactions, depending on the functional groups present in the molecule .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds, such as their melting point, boiling point, and solubility, can be determined using various analytical techniques .Scientific Research Applications

Synthesis of Oxamic Acid Derivatives

Ethyl 5-(3,4-dichlorophenyl)-5-oxovalerate is used in the synthesis of N-(3,4-dichlorophenyl)methyl oxamic acid , a compound with potential biological activity. The process involves the reaction of the ethyl ester with ethanol, NaOH, and water, followed by acidification and extraction . This synthesis route is significant for producing intermediates that can be further modified for various biological applications.

Antiviral Agents

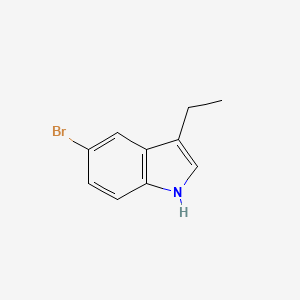

Indole derivatives, which can be synthesized from compounds like Ethyl 5-(3,4-dichlorophenyl)-5-oxovalerate, have shown promise as antiviral agents . Specific indole derivatives have been reported to exhibit inhibitory activity against influenza A and other viruses, highlighting the potential of Ethyl 5-(3,4-dichlorophenyl)-5-oxovalerate as a precursor in antiviral research .

Anti-inflammatory Applications

The indole nucleus, which can be derived from Ethyl 5-(3,4-dichlorophenyl)-5-oxovalerate, is found in many bioactive compounds with anti-inflammatory properties . These compounds can bind with high affinity to multiple receptors, making them valuable in the development of new anti-inflammatory drugs .

Anticancer Research

Ethyl 5-(3,4-dichlorophenyl)-5-oxovalerate may serve as a starting material for the synthesis of indole-based compounds with anticancer activities . The indole scaffold is integral to many synthetic drug molecules, and its derivatives are being explored for their potential to treat various forms of cancer .

Antimicrobial and Antitubercular Activities

Research into indole derivatives also includes their use as antimicrobial and antitubercular agents . Ethyl 5-(3,4-dichlorophenyl)-5-oxovalerate could be used to synthesize these derivatives, which are of interest due to their broad-spectrum biological activities and potential therapeutic applications .

Synthesis of Carbodithioate Derivatives

This compound is also involved in the synthesis of new carbodithioate derivatives . These derivatives have been designed and synthesized for various applications, including potential biological activities. The structural novelty of these compounds makes them a valuable addition to the field of medicinal chemistry .

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

ethyl 5-(3,4-dichlorophenyl)-5-oxopentanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14Cl2O3/c1-2-18-13(17)5-3-4-12(16)9-6-7-10(14)11(15)8-9/h6-8H,2-5H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWYDIJUCDVTBEO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

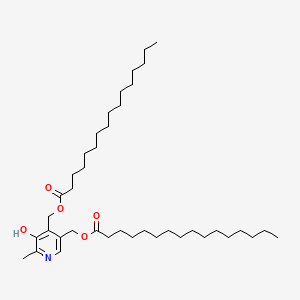

Canonical SMILES |

CCOC(=O)CCCC(=O)C1=CC(=C(C=C1)Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14Cl2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70592568 |

Source

|

| Record name | Ethyl 5-(3,4-dichlorophenyl)-5-oxopentanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70592568 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

289.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 5-(3,4-dichlorophenyl)-5-oxovalerate | |

CAS RN |

342636-46-8 |

Source

|

| Record name | Ethyl 5-(3,4-dichlorophenyl)-5-oxopentanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70592568 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.